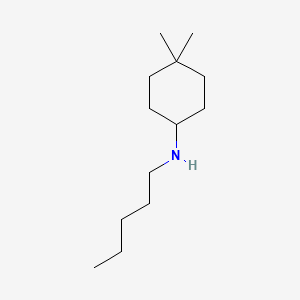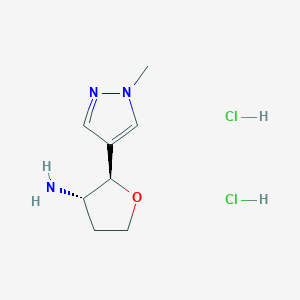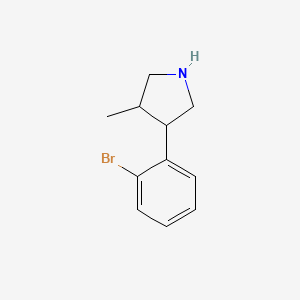![molecular formula C13H16N2 B13254919 3-[(Hex-5-en-2-yl)amino]benzonitrile](/img/structure/B13254919.png)
3-[(Hex-5-en-2-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Hex-5-en-2-yl)amino]benzonitrile is an organic compound with the molecular formula C13H16N2 It is a derivative of benzonitrile, where the amino group is substituted with a hex-5-en-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Hex-5-en-2-yl)amino]benzonitrile typically involves the reaction of 3-aminobenzonitrile with hex-5-en-2-ylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include methanol and ethanol, and the reaction is often catalyzed by acids or bases to facilitate the formation of the amine bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial settings to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(Hex-5-en-2-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and catalysts such as palladium or platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
3-[(Hex-5-en-2-yl)amino]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.
Industry: Used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(Hex-5-en-2-yl)amino]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzonitrile: The parent compound, which lacks the hex-5-en-2-yl substitution.
3-Aminobenzonitrile: Similar structure but with an amino group instead of the hex-5-en-2-yl group.
Hex-5-en-2-ylamine: The amine component used in the synthesis of 3-[(Hex-5-en-2-yl)amino]benzonitrile.
Uniqueness
This compound is unique due to the presence of both the benzonitrile and hex-5-en-2-yl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
3-(hex-5-en-2-ylamino)benzonitrile |
InChI |
InChI=1S/C13H16N2/c1-3-4-6-11(2)15-13-8-5-7-12(9-13)10-14/h3,5,7-9,11,15H,1,4,6H2,2H3 |
InChI Key |
FRLSRLYMWYHPDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C)NC1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




amine](/img/structure/B13254861.png)
![2-{[(4-Fluoro-3-methylphenyl)methyl]amino}-2-methylpropan-1-ol](/img/structure/B13254867.png)
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13254877.png)









